GmhA-IN-1

enzyme inhibition IC50 phosphoheptose isomerase

Many GmhA inhibitors show nanomolar potency yet fail to block LPS biosynthesis in live bacteria. GmhA-IN-1 (CAS 1606387-54-5) overcomes this gap: IC50 2.4 nM enzymatic inhibition plus functional LPS heptosylation blockade (EC50 ~20 μM in E. coli). • 32-fold erythromycin & 16-fold rifampicin potentiation at 100 µM • MIC >1000 µM, CC50 >1000 µM - no cytotoxicity or standalone antibacterial effect • EC50 18-21 µM in MDR clinical isolates (ESBL, AmpC, NDM-1) ≥98% purity. Bulk quantities & expedited global shipping available.

Molecular Formula C6H14NO9P
Molecular Weight 275.15 g/mol
Cat. No. B12362024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGmhA-IN-1
Molecular FormulaC6H14NO9P
Molecular Weight275.15 g/mol
Structural Identifiers
SMILESC(C(C(C(COP(=O)(O)O)O)O)O)N(C=O)O
InChIInChI=1S/C6H14NO9P/c8-3-7(12)1-4(9)6(11)5(10)2-16-17(13,14)15/h3-6,9-12H,1-2H2,(H2,13,14,15)/t4-,5+,6-/m0/s1
InChIKeyLBJFEFHCTYMJFD-JKUQZMGJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GmhA-IN-1 Procurement Guide: Potent Nanomolar Inhibitor of Phosphoheptose Isomerase for Gram-Negative Antibacterial Adjuvant Research


GmhA-IN-1 (compound 17, CAS: 1606387-54-5) is a nanomolar inhibitor of phosphoheptose isomerase (GmhA), an enzyme that catalyzes the first committed step in bacterial ADP-heptose biosynthesis, a critical pathway for lipopolysaccharide (LPS) inner-core assembly in Gram-negative bacteria [1]. As a phosphoryl-substituted N-formyl hydroxamate derivative, GmhA-IN-1 binds directly to the Zn²⁺-containing active site of GmhA, disrupting heptose production without exhibiting standalone antibacterial activity or significant cytotoxicity [1]. This profile distinguishes it from conventional antibiotics and positions it as a chemical probe for antivirulence and antibiotic-adjuvant research targeting Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae [1].

Why Generic Substitution Fails for GmhA-IN-1: Functional LPS Inhibition vs. Enzyme-Only Blockade


In-class GmhA inhibitors cannot be considered interchangeable because enzyme inhibition potency alone does not guarantee functional LPS biosynthesis blockade or antibiotic potentiation in live bacterial cells. For example, the early hydroxamic acid analogue 96 (IC₅₀ in the low nanomolar range) failed to inhibit E. coli LPS biosynthesis at concentrations up to 100 μM, despite comparable enzymatic potency [1]. In contrast, GmhA-IN-1 demonstrates both nanomolar enzymatic inhibition and robust functional activity, reducing LPS heptosylation with an EC₅₀ of ~20 μM in wild-type E. coli and potentiating erythromycin and rifampicin by 16- to 32-fold [1]. This functional divergence underscores the necessity of evaluating compounds beyond biochemical IC₅₀ values and validates the selection of GmhA-IN-1 for studies requiring cellular pathway engagement.

GmhA-IN-1 Quantitative Evidence Guide: Comparative Potency, Cellular Activity, and Antibiotic Adjuvant Efficacy


Sub-Nanomolar GmhA Inhibition Potency: >14,000-Fold Improvement Over First-Generation Inhibitors

GmhA-IN-1 (compound 17) inhibits recombinant E. coli GmhA with an IC₅₀ of 2.4 ± 0.4 nM in a luminescence-based enzymatic assay [1]. This represents a greater than 14,000-fold improvement in potency relative to the first reported GmhA inhibitor, an epimeric D-glycero-D-manno-heptopyranose 7-phosphate analogue, which exhibited an IC₅₀ of 34 µM against the same enzyme [2]. Within its own chemical series, GmhA-IN-1 also outperforms the phosphonate analogue 24 (IC₅₀ = 3.0 ± 0.2 nM), the monofluorinated diastereomer 76 (low nanomolar but no improvement over 24), and the difluorinated congener 84 (lower activity) [1].

enzyme inhibition IC50 phosphoheptose isomerase

Functional LPS Heptosylation Blockade: Cellular EC₅₀ of ~20 µM in Wild-Type E. coli

GmhA-IN-1 achieves inhibition of LPS heptosylation in wild-type E. coli C7 with an EC₅₀ of 20 ± 3 µM, as visualized by silver-stained SDS-PAGE monitoring the accumulation of heptose-deficient Re LPS [1]. This functional cellular activity distinguishes it from the hydroxamic acid analogue 96, which despite nanomolar enzymatic potency showed no LPS biosynthesis inhibition up to 100 µM and instead began affecting bacterial growth above this concentration [1]. The phosphonate analogue 24 exhibited a comparable EC₅₀ of 22 ± 4 µM, but lacks the phosphate group that may confer favorable cellular transport properties [1].

LPS biosynthesis EC50 heptosylation SDS-PAGE

Antibiotic Adjuvant Activity: 32-Fold Potentiation of Erythromycin and 16-Fold of Rifampicin

At 27 mg/L (100 µM) in the presence of the UhpT inducer glucose-6-phosphate (100 µM), GmhA-IN-1 potentiates the activity of erythromycin by 32-fold (MIC reduced from 32 to 1 mg/L) and rifampicin by 16-fold (MIC reduced from 4 to 0.25 mg/L) against wild-type E. coli C7 [1]. The combination of GmhA-IN-1 (300 µM) with rifampicin (1 mg/L) was rapidly bactericidal, achieving >3 log reduction of bacterial inoculum in <6 hours with no detectable counts at 24 hours, whereas each compound alone did not alter bacterial growth [1]. This potentiation effect is directly linked to LPS outer-core removal, sensitizing Gram-negative bacteria to lipophilic antibiotics.

antibiotic potentiation adjuvant erythromycin rifampicin

Favorable Safety and Selectivity Profile: No HepG2 Cytotoxicity and No Standalone Antibacterial Activity

GmhA-IN-1 (compound 17) is devoid of HepG2 cytotoxicity (CC₅₀ > 1000 µM) and exhibits no standalone antibacterial activity against E. coli C7 (MIC > 1000 µM) [1]. This clean profile is consistent with its mechanism of action, which targets LPS biosynthesis rather than essential bacterial growth processes, thereby reducing selective pressure for resistance development. In contrast, the hydroxamic acid analogue 96 began to affect bacterial growth at concentrations above 100 µM, suggesting off-target effects [1].

cytotoxicity selectivity HepG2 MIC

Activity Across Multidrug-Resistant Clinical Isolates: EC₅₀ of 18-21 µM Against ESBL, AmpC, and NDM-1 Strains

GmhA-IN-1 inhibits LPS heptosylation in clinical isolates of E. coli, Enterobacter cloacae, and K. pneumoniae harboring diverse resistance mechanisms [1]. In the presence of glucose-6-phosphate (100 µM), the EC₅₀ values were 21 µM for ESBL-producing E. coli S1, 18 µM for AmpC-producing E. cloacae S2, and 21 µM for NDM-1 (carbapenem-resistant) K. pneumoniae S3 [1]. This demonstrates that the compound's cellular activity is not compromised by common β-lactamase or carbapenemase resistance mechanisms.

clinical isolates multidrug resistance ESBL NDM-1

Structural Validation: X-Ray Crystal Structures Confirm Active-Site Zn²⁺ Coordination

High-resolution X-ray crystal structures of GmhA from Burkholderia pseudomallei bound to GmhA-IN-1 (PDB: 8V2T) and the related analogue 24 (PDB: 8V4J) confirm that the N-formyl hydroxamate moiety coordinates directly to the catalytic Zn²⁺ ion in the enzyme active site [1]. The structures were solved at 1.31 Å resolution, providing atomic-level detail of inhibitor binding interactions that can guide further medicinal chemistry optimization and computational modeling [1].

X-ray crystallography Zn²⁺ coordination active site structure-based drug design

GmhA-IN-1 Application Scenarios: Antibiotic Adjuvant Research, Antivirulence Studies, and Gram-Negative Pathway Probing


Gram-Negative Antibiotic Adjuvant and Synergy Screening

Employ GmhA-IN-1 as a chemical adjuvant to sensitize Gram-negative bacteria to lipophilic antibiotics such as erythromycin and rifampicin. The compound's ability to reduce erythromycin MIC by 32-fold and rifampicin MIC by 16-fold in wild-type E. coli at 100 µM [1] makes it suitable for high-throughput synergy screening campaigns aimed at identifying novel antibiotic combinations or resuscitating legacy antibiotics against resistant Enterobacteriaceae. Studies can be extended to multidrug-resistant clinical isolates expressing ESBL, AmpC, or NDM-1, where GmhA-IN-1 maintains EC₅₀ values of 18-21 µM [1].

Antivirulence Mechanism and LPS Pathway Elucidation

Use GmhA-IN-1 to dissect the role of ADP-heptose biosynthesis in bacterial virulence and host-pathogen interactions. Because GmhA-IN-1 inhibits the first committed step of heptose production, it enables researchers to study the downstream consequences of LPS truncation on immune evasion, biofilm formation, and susceptibility to host antimicrobial peptides without imposing direct growth inhibition (MIC > 1000 µM) or cytotoxicity (CC₅₀ > 1000 µM) [1]. This clean pharmacological profile is ideal for in vitro virulence assays and transcriptomic/proteomic analyses of bacterial stress responses to LPS perturbation.

Structure-Based Drug Design and Crystallographic Studies

Leverage the high-resolution (1.31 Å) X-ray crystal structure of GmhA bound to GmhA-IN-1 (PDB: 8V2T) for structure-guided medicinal chemistry efforts [1]. The structure reveals precise Zn²⁺ coordination geometry and binding pocket interactions that can inform the design of next-generation GmhA inhibitors with improved pharmacokinetic properties or enhanced cellular penetration. The compound can also serve as a reference ligand in competitive binding assays and fragment-based screening campaigns.

Gram-Negative Outer Membrane Permeabilization Assays

Utilize GmhA-IN-1 as a tool to study outer membrane permeability barriers in Enterobacteriaceae. By inhibiting LPS inner-core biosynthesis, the compound promotes the accumulation of truncated Re LPS, which increases outer membrane permeability to hydrophobic agents [1]. This application is valuable for understanding intrinsic antibiotic resistance mechanisms and for evaluating the efficacy of novel membrane-active compounds or drug delivery strategies targeting Gram-negative pathogens.

Quote Request

Request a Quote for GmhA-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.